molecular formula C13H16N2OS2 B256673 MFCD04064839

MFCD04064839

Cat. No.: B256673
M. Wt: 280.4 g/mol
InChI Key: PDZHUKVEXHSUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD04064839 is a chemical compound primarily used in research and industrial applications. According to , the compound is priced at $96 for 100 mg and $135 for 250 mg, indicating its use in small-scale laboratory settings . No CAS number or synthesis method is linked to this identifier in the provided evidence, suggesting it may be a proprietary or less-common compound. Its applications are likely tied to its physicochemical properties, which are inferred from structurally similar compounds discussed below.

Properties

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol

InChI

InChI=1S/C13H16N2OS2/c1-8-2-3-9-10(6-8)18-13-11(9)12(14-7-15-13)17-5-4-16/h7-8,16H,2-6H2,1H3

InChI Key

PDZHUKVEXHSUOD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04064839 typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process.

    Temperature: Controlled heating to promote the reaction without decomposing the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Products: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for drug development. It can be used to design inhibitors or activators of specific enzymes or receptors.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the materials science field, this compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which MFCD04064839 exerts its effects depends on its interaction with molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD04064839, we compare it with three chemically analogous compounds from the evidence, focusing on molecular structure, functional groups, and applications. These compounds were selected based on shared features such as heterocyclic cores, substituent diversity, or industrial relevance.

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound Identifier Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL) Applications Similarity Basis
This compound Data unavailable Data unavailable Inferred heterocyclic core Data unavailable Research/Industrial Reference compound for comparison
CAS 428854-24-4 C₁₇H₁₅FN₈ 350.35 Pyrazolo[3,4-b]pyridine, carbamate Not specified Pharmaceutical intermediates Heterocyclic core, fluorobenzyl substituent
CAS 905306-69-6 C₇H₁₀N₂O 138.17 Methoxypyridine, amine 15.4 (water) Catalysis, agrochemicals Pyridine backbone, methoxy group
CAS 3052-50-4 C₅H₆O₄ 130.10 Maleic acid ester High (aqueous) Polymer synthesis Ester functionality, diacid derivative

Key Contrasts:

Structural Complexity :

  • CAS 428854-24-4 (pyrazolo[3,4-b]pyridine) exhibits a complex heteroaromatic system with fluorinated and carbamate substituents, enabling selective binding in medicinal chemistry . In contrast, CAS 905306-69-6 (methoxypyridine) has a simpler structure suited for catalytic applications .
  • This compound’s inferred heterocyclic core (if present) may share reactivity with these compounds but lacks documented substituent details.

Solubility and Bioavailability :

  • CAS 905306-69-6 demonstrates high aqueous solubility (15.4 mg/mL), making it ideal for solution-phase reactions . CAS 3052-50-4’s maleic ester group enhances solubility in polar solvents, critical for polymer industries .
  • Fluorinated compounds like CAS 428854-24-4 typically show lower solubility due to hydrophobicity, aligning with their use in solid-phase synthesis .

Functional Group Impact :

  • Methoxy groups (CAS 905306-69-6) improve electron-donating capacity, aiding in metal coordination for catalysis .
  • Carbamate groups (CAS 428854-24-4) increase stability against enzymatic degradation, a key feature in prodrug design .

Research Findings and Trends

  • Substituent Effects : Fluorine and chlorine substituents (e.g., in CAS 428854-24-4) enhance metabolic stability but reduce solubility, a trade-off critical in drug development . Methoxy groups (CAS 905306-69-6) balance solubility and reactivity, favoring industrial catalysis .
  • Molecular Weight Trends : Lower molecular weight compounds (e.g., CAS 3052-50-4 at 130.10 g/mol) exhibit higher diffusion rates in polymer matrices, whereas heavier compounds (e.g., CAS 428854-24-4 at 350.35 g/mol) are preferred for targeted therapeutic applications .
  • Synthetic Accessibility : Compounds with fewer synthetic steps (e.g., CAS 3052-50-4, 26% yield) are prioritized in bulk manufacturing, while complex structures (e.g., CAS 428854-24-4) require optimized protocols for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.